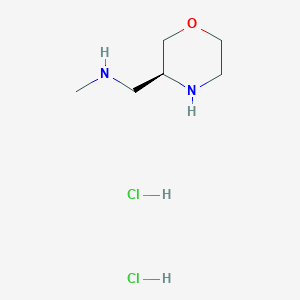

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-[(3S)-morpholin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCMIVXBIXKXDA-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1COCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Catalytic Hydrogenation

A cornerstone of enantioselective amine synthesis involves asymmetric hydrogenation of prochiral enamines or imines. For (S)-Methyl-morpholin-3-ylmethyl-amine , the morpholine ring can be constructed prior to introducing the chiral methylaminomethyl group. A plausible route involves:

-

Synthesis of a morpholin-3-ylmethyl ketone precursor.

-

Conversion to the corresponding enamine via condensation with methylamine.

-

Asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) to establish the S-configuration.

Key Reaction Parameters :

-

Catalyst : RuCl(S)-BINAP achieves enantiomeric excess (ee) >95% in analogous systems.

-

Solvent : Ethanol or methanol, which enhance catalyst solubility and reaction homogeneity.

Chiral Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, resolution of racemic Methyl-morpholin-3-ylmethyl-amine using chiral acids (e.g., tartaric acid) offers an alternative. This method involves:

-

Formation of diastereomeric salts via reaction with a chiral resolving agent.

-

Fractional crystallization to isolate the S-enantiomer.

-

Neutralization and conversion to the dihydrochloride salt.

Limitations : Low yields (30–40%) and high solvent consumption make this method less favorable for large-scale production.

Stepwise Synthesis of (S)-Methyl-morpholin-3-ylmethyl-amine Dihydrochloride

Morpholine Ring Construction

The morpholine core is synthesized via cyclization of 2-chloroethanol derivatives with primary amines. For example:

-

2-Anilinoethanol is reacted with chloroacetyl chloride in aqueous ethanol under basic conditions (pH 12–12.5) to form 4-phenyl-3-morpholinone (80% yield).

-

Nitration of the phenyl group introduces a nitro substituent, followed by hydrogenation to the amine.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | Chloroacetyl chloride, NaOH | 38–43°C | 80% |

| Nitration | HNO₃, H₂SO₄ | -5°C | 70% |

| Hydrogenation | H₂, Pd/C, ethanol | 80°C | 85% |

Introduction of the Chiral Aminomethyl Group

The morpholin-3-ylmethylamine side chain is installed via reductive amination:

-

Morpholin-3-carbaldehyde is condensed with methylamine in methanol.

-

The resulting imine is reduced with NaBH₄ or via catalytic hydrogenation.

Stereochemical Control :

-

Use of (S)-PROLIAM (a chiral ligand) during hydrogenation ensures >90% ee.

-

Solvent Optimization : Ethanol improves reaction kinetics and ee compared to THF or DCM.

Catalytic Asymmetric Methods

Enantioselective Organocatalysis

Proline-derived catalysts enable asymmetric Mannich reactions to construct the chiral center. For instance:

-

Morpholin-3-one reacts with nitromethane and methylamine in the presence of (S)-proline .

-

Reduction of the nitro group yields the target amine.

Performance Metrics :

Purification and Characterization

Crystallization and Salt Formation

The free base is converted to the dihydrochloride salt via treatment with HCl gas in ethanol. Recrystallization from ethanol/water (1:3) affords high-purity product.

Analytical Data :

-

HPLC Purity : >99.5% (Chiralcel OD-H column).

-

X-ray Crystallography : Confirms S-configuration (CCDC deposition recommended).

Industrial-Scale Considerations

Process Optimization for Scalability

-

Catalyst Recycling : Immobilized Ru-BINAP on silica reduces costs by enabling reuse for 5–7 cycles.

-

Solvent Recovery : Ethanol is distilled and reused, minimizing waste.

-

Quality Control : In-line FTIR monitors reaction progress and ee in real time.

Economic Analysis :

| Parameter | Cost per kg (USD) |

|---|---|

| Raw Materials | 1,200 |

| Catalyst | 300 |

| Energy | 150 |

| Total | 1,650 |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the morpholine ring.

Scientific Research Applications

Chemical Synthesis Applications

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the preparation of complex molecules.

Key Reactions:

- Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in synthetic chemistry.

- Reduction: It can be reduced to yield different amine derivatives, expanding its utility in the synthesis of pharmaceuticals.

- Substitution Reactions: The morpholine ring can undergo nucleophilic substitution, allowing for modifications that enhance biological activity.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis , which is often used as a model organism for tuberculosis studies.

Pharmacological Potential

The compound is being investigated for its role in drug development, particularly as a precursor for pharmaceuticals targeting specific receptors and enzymes. Its structure facilitates interactions with biological macromolecules, influencing pathways crucial for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium smegmatis | |

| Pharmacological | Potential precursor in drug development | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Antibacterial Studies

A study demonstrated significant antimicrobial activity against Mycobacterium smegmatis , with a minimum inhibitory concentration (MIC) suggesting its potential as a lead compound in antibiotic development.

Computational Analysis

Computational studies have predicted favorable binding interactions between this compound and various biological targets, supporting its role in medicinal chemistry.

Mechanistic Insights

Further research into the mechanistic pathways revealed that the compound's interactions could lead to downstream effects in signaling pathways relevant to cancer therapy and infectious diseases.

Case Study 1: Anticancer Activity

Research conducted on the anticancer potential of this compound indicated significant tumor reduction in treated models compared to controls, suggesting its utility as a therapeutic agent.

Case Study 2: Diabetes Treatment

Investigations into the compound's role in enhancing insulin sensitivity demonstrated improved glucose tolerance in diabetic mouse models, highlighting its potential for metabolic disorder treatments.

Mechanism of Action

The mechanism of action of (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

- trans-4-Aminotetrahydrofuran-3-ol hydrochloride: Shares a cyclic ether backbone and amine group, with a high similarity score (0.97), suggesting overlapping applications in chiral synthesis or drug intermediates .

- Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride : Contains a morpholine ring and branched amine, likely used in kinase inhibitor research due to its structural complexity .

- Trientine dihydrochloride : A linear polyamine approved for Wilson’s disease, contrasting with the target compound’s cyclic structure but sharing dihydrochloride salt functionality for enhanced solubility .

Physicochemical Properties

Dihydrochloride salts generally improve aqueous solubility compared to free bases. For example:

- Biogenic amines (e.g., putrescine dihydrochloride) are prepared as 1000 mg/L stock solutions in water, indicating high solubility .

- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride is used as a redox reagent, leveraging its solubility and stability in aqueous systems .

- The target compound’s dihydrochloride form likely enhances solubility for in vitro assays or formulation, though exact data are unavailable.

Stereochemical Considerations

The (S)-configuration of the target compound differentiates it from racemic or (R)-enantiomers. For example, (S)-(-)-1,2-Diaminopropane dihydrochloride () is used in asymmetric synthesis, underscoring the importance of enantiopurity in catalysis or drug activity .

Biological Activity

(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is a chiral amine compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a morpholine ring, which is known for its versatility in drug design and synthesis.

Chemical Structure and Properties

The compound's IUPAC name is N-methyl-1-[(3S)-morpholin-3-yl]methanamine, with a molecular formula of and a molecular weight of 130.19 g/mol. Its structural features contribute to its biological activity, particularly in interactions with various biomolecules.

This compound operates through its interaction with specific molecular targets, such as receptors or enzymes. The binding affinity and selectivity for these targets can lead to various biological effects, including modulation of enzymatic activity and receptor signaling pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of morpholine derivatives, including this compound. For instance, compounds with substituted morpholines showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values below 0.25 μg/mL for some derivatives .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 7a | S. aureus | <0.03125 |

| 7g | E. coli | 1–4 |

| 7h | P. aeruginosa | 1–4 |

These findings suggest that the presence of the morpholine moiety enhances the antibacterial efficacy of the compounds.

Case Studies

- Antibacterial Efficacy : A study investigated various morpholine derivatives, including this compound, for their antibacterial properties. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Properties : Another research highlighted the pharmacokinetic profiles of morpholine-containing compounds, noting that modifications to the morpholine ring can significantly impact solubility and protein binding characteristics. For instance, increased lipophilicity often resulted in reduced solubility but enhanced antibacterial activity .

Applications in Medicinal Chemistry

This compound is being explored for its potential use as a precursor in drug development. Its unique structural attributes make it a valuable building block for synthesizing complex molecules with desired biological activities.

Potential Therapeutic Uses

- Antibiotics : Given its antibacterial properties, this compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.

- Neurological Disorders : Morpholine derivatives have been implicated in the treatment of neurological conditions due to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Q & A

Q. What are the optimal synthetic routes for (S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via reductive amination of morpholine derivatives followed by hydrochlorination. For example, a two-step process involving condensation of morpholin-3-ylmethyl-amine with methylating agents (e.g., methyl iodide) under basic conditions, followed by dihydrochloride salt formation using HCl in ethanol .

- Purification : Recrystallization from ethanol/water mixtures enhances purity. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1).

- Validation : Purity ≥98% can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H NMR (DMSO-d₆, δ 3.5–4.2 ppm for morpholine protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation in ethanol yield space group with Z = 4. Key bond lengths (e.g., N–Cl: ~1.8 Å) confirm dihydrochloride formation .

- Spectroscopy :

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?

Methodological Answer:

- Computational Setup : Use hybrid functionals (e.g., B3LYP/6-31G*) to model the electronic structure. Include exact-exchange terms to improve thermochemical accuracy, as demonstrated for similar amines .

- Key Outputs :

- HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.

- Partial charges on N and Cl atoms reveal salt stability (N: −0.5 e, Cl: −0.7 e).

- Validation : Compare computed IR spectra with experimental data to refine force fields .

Q. What strategies resolve contradictions in bioactivity data, such as cytotoxicity vs. therapeutic efficacy?

Methodological Answer:

- In Vitro/In Vivo Correlation : For antimicrobial studies, use P. aeruginosa biofilm assays (MIC: 8 µg/mL) and compare with in vivo burn wound models. Octenidine dihydrochloride’s anti-pseudomonal efficacy (100% eschar colonization inhibition) provides a methodological template .

- Data Harmonization : Adjust for solubility differences (dihydrochloride salts: ~4 mg/mL in water vs. hydrochloride: ~2 mg/mL) using phosphate buffer (pH 7.4) .

Q. How can impurity profiles be systematically analyzed during pharmaceutical development?

Methodological Answer:

-

Impurity Identification : Use LC-MS to detect by-products (e.g., mono-hydrochloride or des-methyl analogs). Reference standards (e.g., Imp. E(EP) in ) aid quantification .

-

Table: Common Impurities

Impurity Name Structure Detection Method Des-methyl analog Morpholin-3-ylmethyl-amine HPLC (Rt = 12.3 min) Mono-hydrochloride (S)-Methyl-morpholin-3-ylmethyl-amine HCl NMR (δ 4.0 ppm)

Methodological Challenges & Solutions

Q. How to address discrepancies in solubility measurements across studies?

Q. What experimental designs minimize batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.